molecular formula C11H16BrNS B1399025 1-[(4-Bromothiophen-2-yl)methyl]azepane CAS No. 1250714-36-3

1-[(4-Bromothiophen-2-yl)methyl]azepane

Cat. No. B1399025
CAS RN: 1250714-36-3
M. Wt: 274.22 g/mol
InChI Key: KNCVBUQJPKSFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Bromothiophen-2-yl)methyl]azepane (BTM) is an organic compound that has recently been studied for its potential applications in the field of scientific research. BTM is a heterocyclic compound with a five-membered ring structure containing an oxygen and a nitrogen atom in the ring. It is a colorless, volatile liquid with a boiling point of 136-138°C. BTM is an interesting compound due to its unique structure and potential applications in scientific research.

Scientific Research Applications

1. Crystal Structure Analysis

1-[(4-Bromothiophen-2-yl)methyl]azepane has been studied for its crystal structure, revealing a fused tetracyclic system with various conformations, contributing to the understanding of molecular interactions and structural properties of such compounds (Toze et al., 2015).

2. Inhibition of Protein Kinases

This compound's derivatives have been evaluated for their potential to inhibit protein kinases, such as PKB-alpha, a significant target in drug development for various diseases (Breitenlechner et al., 2004).

3. Ionic Liquids Synthesis

Azepane, a related compound, has been used to create a new family of ionic liquids, showcasing the versatility of azepane derivatives in synthesizing new materials with potential applications in green chemistry and industry (Belhocine et al., 2011).

4. Antimicrobial and Anticancer Activities

Compounds similar to 1-[(4-Bromothiophen-2-yl)methyl]azepane have shown promising results in antibacterial and antifungal assays, suggesting potential applications in developing new antimicrobial agents (Sharma et al., 2022).

properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNS/c12-10-7-11(14-9-10)8-13-5-3-1-2-4-6-13/h7,9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCVBUQJPKSFAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromothiophen-2-yl)methyl]azepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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